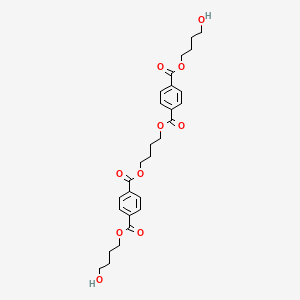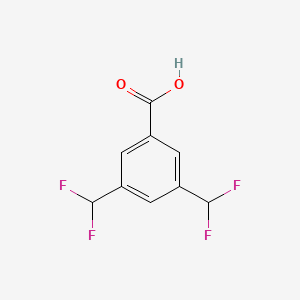![molecular formula C16H20F3NO3 B12508126 Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B12508126.png)
Tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity. The presence of the trifluoromethyl group and the phenoxy moiety in this compound enhances its chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via C(sp3)–H trifluoromethylation using [W10O32]4−/copper synergetic photocatalysis.
Attachment of the Phenoxy Moiety: The phenoxy group can be attached through nucleophilic substitution reactions involving phenol derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yields. The use of advanced catalysts and reagents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The presence of the trifluoromethyl group and the phenoxy moiety can enhance its binding affinity and specificity for certain targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE include other pyrrolidine derivatives with different substituents, such as:
N-Boc-pyrrolidine: A common protecting group used in organic synthesis.
2-substituted pyrrolidines: Including nornicotine and other alkylated pyrrolidines.
Imidazopyridines: Fused bicyclic heterocycles with applications in medicinal chemistry.
1,2,3-Triazoles: Nitrogen-containing heterocycles with broad applications in drug discovery and materials science.
Uniqueness
The uniqueness of (S)-TERT-BUTYL 3-(2-(TRIFLUOROMETHYL)PHENOXY)PYRROLIDINE-1-CARBOXYLATE lies in its specific combination of the trifluoromethyl group, phenoxy moiety, and chiral pyrrolidine ring. This combination imparts unique chemical properties, such as enhanced stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 3-[2-(trifluoromethyl)phenoxy]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3/c1-15(2,3)23-14(21)20-9-8-11(10-20)22-13-7-5-4-6-12(13)16(17,18)19/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWKASDHPYRAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
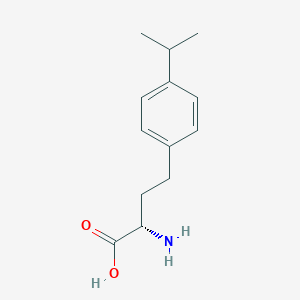
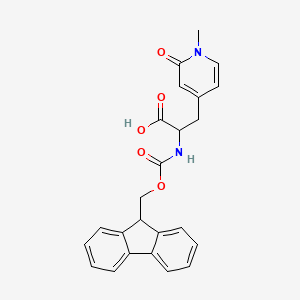
![N-(2,4-Dimethoxyphenyl)-2-((1-phenyl-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B12508053.png)
![methyl 1,5-dimethyl-3-[(methylsulfonyl)amino]-1H-indole-2-carboxylate](/img/structure/B12508056.png)
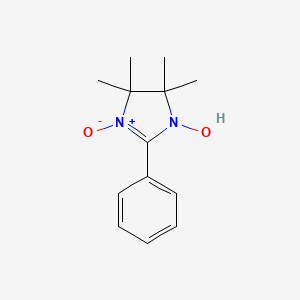

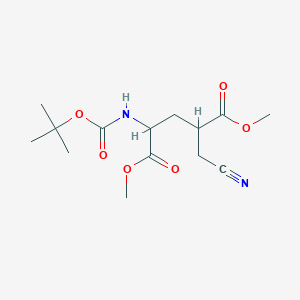
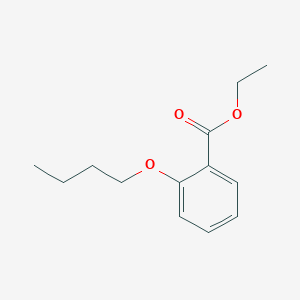
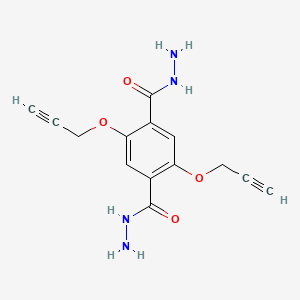
![6-({[3,4,5-Trihydroxy-6-({[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}methyl)oxane-2,3,4,5-tetrol](/img/structure/B12508102.png)
![Sodium 3-(acetoxymethyl)-8-oxo-7-(2-(thiophen-2-yl)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12508107.png)
![[34-(2-amino-3-methylpentanamido)-7-(3-carbamimidamidopropyl)-4-[(1-carbamoyl-2-hydroxypropyl)carbamoyl]-25-(2-carbamoylethyl)-10,13-bis(1H-imidazol-4-ylmethyl)-19-(1H-indol-3-ylmethyl)-28,31-diisopropyl-6,9,12,15,18,21,24,27,30,33-decaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decaazacyclopentatriacontan-22-yl]acetic acid](/img/structure/B12508111.png)
